1-Geranylazacycloheptan-2-one
Descripción
1-Geranylazacycloheptan-2-one (GACH) is a synthetic azacycloheptanone derivative characterized by a seven-membered lactam ring substituted with a geranyl chain (C10 isoprenoid group) at the nitrogen atom. It is primarily utilized as a penetration enhancer in transdermal drug delivery systems. GACH facilitates the permeation of therapeutic agents through the stratum corneum by modulating skin barrier properties. Its mechanism involves increasing drug partitioning into the lipid bilayers of the skin and/or enhancing diffusion through polar or nonpolar pathways . Studies by Yamashita et al. (1993) demonstrated its dose-dependent enhancement efficacy, particularly for lipophilic drugs, using a two-layer skin diffusion model .
Structure
3D Structure
Propiedades
Número CAS |
117694-76-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
GACH belongs to a class of azacycloheptanone derivatives, which includes Azone® (laurocapram) and 1-farnesylazacycloheptan-2-one (FACH). These compounds share a common lactam core but differ in alkyl chain length and lipophilicity, leading to distinct mechanisms and efficacy profiles.
Structural and Functional Differences
Mechanistic Insights
- GACH: Primarily increases drug partitioning into the stratum corneum, as shown in simulations where partitioning-enhancing mechanisms led to significant increases in skin drug levels . Its efficacy is more pronounced for lipophilic drugs (e.g., corticosteroids) due to synergistic interactions with lipid domains .
- Azone®: Disrupts intercellular lipid organization, enhancing diffusion for both polar and nonpolar drugs.
Efficacy in Drug Delivery
- Yamashita et al. (1993) reported that GACH’s enhancement ratio (ER) for lipophilic drugs (log P > 2) exceeded 10-fold, while hydrophilic drugs (log P < 0) showed minimal improvement .
- In contrast, Azone® exhibits broader activity but with variable ERs (3–15 fold) depending on formulation .
- Bando et al. (1996) demonstrated that combining GACH with acyclovir prodrugs (e.g., valacyclovir) synergistically enhanced permeation by optimizing drug lipophilicity and enhancer action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
